4-(Pyridin-2-yloxy)aniline
Overview
Description
4-(Pyridin-2-yloxy)aniline is an organic compound with the molecular formula C11H10N2O. It consists of a pyridine ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both pyridine and aniline, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Pyridin-2-yloxy)aniline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated aniline derivative. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
4-(Pyridin-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yloxy)aniline depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyridine and aniline moieties can interact with various molecular targets, influencing their activity and function. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yloxy)aniline: Similar in structure but with the pyridine ring attached at the 3-position.
4-(Pyridin-4-yloxy)aniline: Another isomer with the pyridine ring attached at the 4-position.
N-(Pyridin-2-yl)aniline: A compound where the pyridine ring is directly attached to the aniline moiety without an oxygen linker.
Uniqueness
4-(Pyridin-2-yloxy)aniline is unique due to the presence of an oxygen linker between the pyridine and aniline rings. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds. The position of the oxygen linker can also affect the electronic distribution and steric interactions, further contributing to its unique characteristics.
Properties
IUPAC Name |
4-pyridin-2-yloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGVTQOURHFJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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